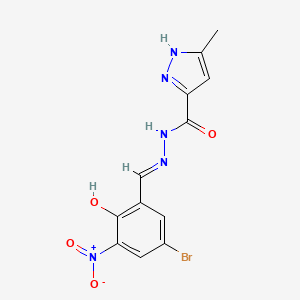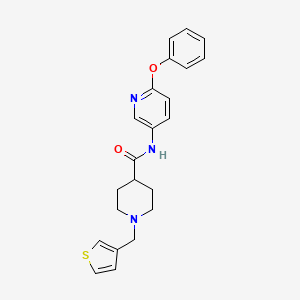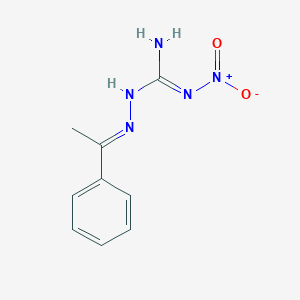
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, also known as BNPP, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BNPP has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes and pathways involved in cell growth and proliferation. Studies have shown that N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells, while leaving healthy cells relatively unaffected.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of key signaling pathways involved in cancer progression. N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has also been shown to have anti-inflammatory and antimicrobial properties, making it a potentially useful therapeutic agent in a range of disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is its potent cytotoxic effects against cancer cells, making it a promising candidate for the development of new cancer treatments. However, there are also some limitations to its use in lab experiments, including its relatively low solubility in water and its potential toxicity to healthy cells at high concentrations.
Orientations Futures
There are a number of potential future directions for research on N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide, including the development of new drug delivery systems to improve its solubility and bioavailability, the identification of new targets and pathways for its therapeutic effects, and the evaluation of its potential in combination with other drugs and therapies for enhanced efficacy. Further studies are also needed to better understand the mechanism of action of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide and its potential applications in a range of disease states.
Méthodes De Synthèse
The synthesis of N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide involves the condensation of 5-bromo-2-hydroxy-3-nitrobenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been the subject of extensive scientific research, with studies focusing on its potential applications in a range of areas, including cancer therapy, anti-inflammatory drugs, and antimicrobial agents. In particular, N'-(5-bromo-2-hydroxy-3-nitrobenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide has been shown to have potent cytotoxic effects against a range of cancer cell lines, making it a promising candidate for the development of new cancer treatments.
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN5O4/c1-6-2-9(16-15-6)12(20)17-14-5-7-3-8(13)4-10(11(7)19)18(21)22/h2-5,19H,1H3,(H,15,16)(H,17,20)/b14-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSFBHMUZQMKMI-LHHJGKSTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-2-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5965153.png)


![N-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5965175.png)
![3-methyl-5-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5965188.png)
![6-oxo-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboximidamide](/img/structure/B5965208.png)
![3-[3-(4-fluorophenyl)-1-pyrrolidinyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine](/img/structure/B5965211.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5965213.png)
![1-(cyclohexylmethyl)-N-[1-(6-methoxy-2-naphthyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5965217.png)
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B5965225.png)
![ethyl 5-{[1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5965234.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B5965241.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5965245.png)
